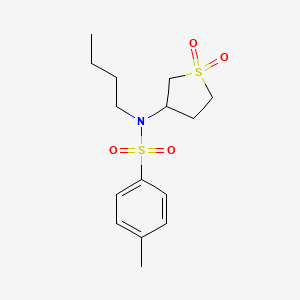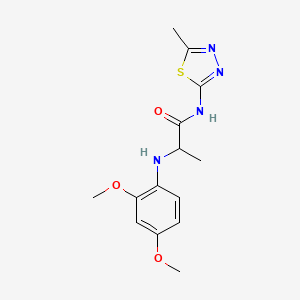
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels.
Wirkmechanismus
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent inhibitor of chloride channels. It binds to the channel pore and prevents chloride ions from passing through the channel. This inhibition can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been shown to affect other ion channels such as potassium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide depend on the specific chloride channel being inhibited. In general, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can lead to changes in cell volume, membrane potential, and intracellular ion concentrations. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in some cell types. It has also been shown to affect the immune system, the nervous system, and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels, which makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can also affect other ion channels and may have off-target effects. Additionally, N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the development of new methods for studying the physiological and biochemical effects of chloride channels. Finally, there is a need for more research on the role of chloride channels in various physiological and pathological processes.
Synthesemethoden
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butylamine and tetrahydrothiophene-1,1-dioxide in the presence of a base such as potassium carbonate. The reaction yields N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications. It has been used to study the role of chloride channels in various physiological and pathological processes such as cell volume regulation, cell proliferation, and apoptosis. N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide has also been used to study the effects of chloride channels on the immune system, the nervous system, and the cardiovascular system.
Eigenschaften
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-3-4-10-16(14-9-11-21(17,18)12-14)22(19,20)15-7-5-13(2)6-8-15/h5-8,14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIINOMOOPDSPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)

![N-(4-chloro-2-methylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5230881.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)
![2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5230921.png)
![11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5230926.png)

![2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5230932.png)

![N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)